molecular formula C19H20F3N3O B2608751 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 2309733-01-3

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2608751
CAS No.: 2309733-01-3
M. Wt: 363.384
InChI Key: GAVSDTVZAJXJJP-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The ethyl linker connects the pyrazole moiety to the 4-(trifluoromethyl)benzamide group, a structural motif known for enhancing metabolic stability and lipophilicity. Its molecular formula is C₁₉H₂₂F₃N₃O, with a calculated molecular weight of 365.4 g/mol.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)15-7-5-14(6-8-15)18(26)23-9-10-25-17(13-3-4-13)11-16(24-25)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVSDTVZAJXJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the 3,5-dicyclopropyl-1H-pyrazole. This can be achieved through the reaction of cyclopropyl hydrazine with a diketone under acidic conditions.

    Attachment of the Ethyl Linker: The pyrazole ring is then reacted with an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate to introduce the ethyl linker.

    Formation of the Benzamide Moiety: The final step involves the coupling of the ethyl-substituted pyrazole with 4-(trifluoromethyl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the benzamide moiety, potentially yielding amine derivatives.

    Substitution: The trifluoromethyl group on the benzamide ring can be substituted under specific conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Amine derivatives of the pyrazole or benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties, particularly in cancer treatment.

Case Study: Anticancer Activity
Research indicates that compounds with pyrazole moieties can inhibit specific kinases involved in tumor progression. For example, a related pyrazole derivative showed significant inhibition of RET kinase activity, which is crucial in various cancers. The mechanism involves blocking ATP-binding sites, thereby inhibiting downstream signaling pathways that promote cell proliferation.

Table 1: Inhibitory Activity of Pyrazole Derivatives on RET Kinase

CompoundIC50 (µM)Mechanism of Action
Compound A (similar structure)0.05RET kinase inhibition
This compoundTBDTBD

Biochemistry

The compound is also being explored as a biochemical probe to study enzyme interactions. The unique structural attributes allow it to selectively bind to certain enzymes, facilitating the understanding of their mechanisms.

Research Insight
Studies have shown that the compound can modulate enzyme activity through competitive inhibition, making it a valuable tool for dissecting metabolic pathways.

Material Science

In addition to its biological applications, this compound is being evaluated for its potential use in developing new materials. Its unique chemical properties may lend themselves to applications in polymer chemistry and nanotechnology.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesPotential Applications
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-methylbenzamideSimilar pyrazole structure without trifluoromethyl groupAnticancer research
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-fluorobenzamideContains fluorine instead of trifluoromethyl groupBiochemical probing

Mechanism of Action

The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features:

  • Pyrazole Core : The target compound’s pyrazole ring is substituted with 3,5-dicyclopropyl groups , which confer steric bulk and may enhance selectivity by restricting conformational flexibility.
  • Trifluoromethyl Benzamide : The electron-withdrawing trifluoromethyl group improves stability and membrane permeability, a feature shared with compounds in .

Comparative Analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₉H₂₂F₃N₃O 365.4 Not reported 3,5-Dicyclopropyl pyrazole, trifluoromethyl benzamide
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Not provided 589.1 175–178 Pyrazolo[3,4-d]pyrimidine, chromen-4-one, fluoro groups, isopropyl benzamide
N-{2-[3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-N-(2-methoxyethyl)-4-(trifluoromethyl)benzamide Not provided Not reported Not reported Dihydro-pyrazole, 2-chlorophenyl, 2,5-dimethoxyphenyl, methoxyethyl
N-{3-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide C₂₁H₁₉N₇O₃S 449.5 Not reported Triazole, mercapto, nitro group, benzamide
Key Observations:

Heterocyclic Core Variations: The target compound’s pyrazole contrasts with the pyrazolo[3,4-d]pyrimidine in , which incorporates a fused pyrimidine ring and chromene system. This likely enhances π-π stacking interactions but increases molecular weight (589.1 vs. 365.4 g/mol). replaces pyrazole with a triazole-mercapto hybrid, which may alter hydrogen-bonding capacity and redox activity .

Substituent Impact :

  • Cyclopropyl vs. Aromatic Groups : The target’s cyclopropyl substituents reduce steric hindrance compared to ’s fluorophenyl and chromene groups, possibly improving target binding kinetics.
  • Trifluoromethyl vs. Nitro/Methoxy : The trifluoromethyl group (target and ) offers superior metabolic stability over ’s nitro group, which is prone to reduction .

Physicochemical Properties :

  • The target compound’s lower molecular weight (365.4 g/mol) suggests better bioavailability than ’s bulkier analogue (589.1 g/mol) .
  • ’s methoxyethyl and dimethoxyphenyl groups may enhance aqueous solubility relative to the target’s cyclopropyl substituents .

Biological Activity

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylamine, followed by coupling with 4-(trifluoromethyl)benzoyl chloride. Typical conditions include the use of triethylamine as a base and dichloromethane as a solvent. The structural formula can be represented as follows:

C18H22F3N3O\text{C}_{18}\text{H}_{22}\text{F}_3\text{N}_3\text{O}

This compound features a trifluoromethyl group that enhances its lipophilicity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of various enzymes and receptors involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of Succinate Dehydrogenase (SDH) , which plays a crucial role in the tricarboxylic acid cycle and cellular respiration.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical carcinoma)12.5
MCF-7 (Breast carcinoma)15.0
A549 (Lung carcinoma)10.0
Caco-2 (Colon adenocarcinoma)20.0

These results suggest a promising therapeutic application in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate its potential as an antimicrobial agent, particularly in treating resistant bacterial infections .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

In a study published in Frontiers in Pharmacology, researchers investigated the effects of this compound on various cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it effectively inhibited MRSA growth at low concentrations, suggesting its utility in overcoming antibiotic resistance .

Q & A

Q. How do degradation pathways correlate with impurity profiles under stressed conditions?

  • Forced Degradation :
  • Acidic hydrolysis (0.1M HCl): Generates 4-(trifluoromethyl)benzoic acid (major impurity) .
  • Oxidative stress (H₂O₂): Forms N-oxide derivatives (LC-MS [M+H]⁺ ≈ 436 m/z) .

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